(R)-N-Boc-3-Amino-3-phenylpropanoic acid

Catalog No.
S679644
CAS No.
161024-80-2
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-N-Boc-3-Amino-3-phenylpropanoic acid

CAS Number

161024-80-2

Product Name

(R)-N-Boc-3-Amino-3-phenylpropanoic acid

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1

InChI Key

JTNQFJPZRTURSI-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1

Peptide Synthesis

(R)-N-Boc-3-Amino-3-phenylpropanoic acid finds significant use as a protected building block for the synthesis of peptides containing the L-phenylalanine (L-Phe) amino acid. The Boc (tert-butyloxycarbonyl) group protects the amino group of the molecule, allowing for selective coupling with other amino acids to form peptide bonds. After chain assembly, the Boc group can be selectively removed under specific conditions to reveal the free L-Phe residue in the final peptide product [].

This selective protection strategy is crucial for the controlled synthesis of complex peptides with desired functionalities, which are vital for various research applications, such as developing new drugs, enzymes, and probes for studying biological processes [].

Synthesis of Chiral Scaffolds

The stereochemistry of (R)-N-Boc-3-Amino-3-phenylpropanoic acid, with its configuration at the third carbon being R, makes it a valuable chiral starting material for the synthesis of various chiral scaffolds. These scaffolds serve as the core structure for the development of new drugs or bioactive molecules. The presence of the protected amino group and the phenyl ring allows for further chemical modifications to introduce functionalities specific to the desired target molecule [].

(R)-N-Boc-3-Amino-3-phenylpropanoic acid is an amino acid derivative characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group on the amino function. Its molecular formula is C₁₄H₁₉NO₄, and it has a molecular weight of approximately 265.31 g/mol. This compound is recognized for its chirality, with the "R" designation indicating the specific stereochemistry at the chiral center. The compound exhibits a melting point of about 123.4 °C and has an estimated boiling point of 408.52 °C, along with a density of approximately 1.1356 g/cm³ .

Typical of amino acids and their derivatives:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding 3-amino-3-phenylpropanoic acid, which is crucial for further peptide synthesis.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, facilitating the synthesis of various derivatives.
  • Peptide Bond Formation: It can react with other amino acids or peptides to form peptide bonds, making it valuable in peptide synthesis.

The biological activity of (R)-N-Boc-3-Amino-3-phenylpropanoic acid primarily relates to its role as a building block in peptide synthesis. Compounds derived from this amino acid have been studied for their potential therapeutic applications, including:

  • Antimicrobial Properties: Some derivatives exhibit activity against certain bacterial strains.
  • Neuroprotective Effects: Research suggests that related compounds may have neuroprotective properties, making them candidates for further pharmacological studies.

Several methods exist for synthesizing (R)-N-Boc-3-Amino-3-phenylpropanoic acid:

  • Boc Protection of Amino Acids: Starting from 3-amino-3-phenylpropanoic acid, the Boc group can be introduced using tert-butyl chloroformate in the presence of a base.
  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents can yield the desired enantiomer selectively.
  • Multi-step Synthesis: This approach may involve several reactions starting from simpler precursors to build up the complex structure.

(R)-N-Boc-3-Amino-3-phenylpropanoic acid finds applications in:

  • Peptide Synthesis: It serves as an important intermediate in the production of peptides and proteins.
  • Drug Development: Its derivatives are explored for potential therapeutic uses in various medical fields, including oncology and neurology.
  • Research: Used in biochemical studies to understand protein interactions and functions.

Interaction studies involving (R)-N-Boc-3-Amino-3-phenylpropanoic acid often focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can reveal insights into its biological function.
  • Receptor Interaction: Analyzing its effects on specific receptors may provide information on its pharmacological properties.

Several compounds exhibit structural similarities to (R)-N-Boc-3-Amino-3-phenylpropanoic acid, including:

Compound NameStructure FeaturesUnique Aspects
3-Amino-3-methylbutanoic acidSimilar backbone but lacks phenyl groupPotentially different biological activity
N-Boc-L-valineContains a branched-chain structureCommonly used in peptide synthesis
(S)-N-Boc-3-amino-3-methylbutanoic acidChiral counterpart with different stereochemistryMay exhibit different pharmacological properties

These compounds share certain characteristics but differ in their biological activities and applications, highlighting the uniqueness of (R)-N-Boc-3-Amino-3-phenylpropanoic acid as a versatile building block in organic synthesis and drug development .

XLogP3

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Wikipedia

(R)-N-Boc-3-Amino-3-phenylpropanoic acid

Dates

Modify: 2023-08-15

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